![molecular formula C10H8BrNO B2985708 2-(4-Bromophenyl)-3-oxobutanenitrile CAS No. 6186-21-6](/img/structure/B2985708.png)
2-(4-Bromophenyl)-3-oxobutanenitrile
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Overview
Description
2-(4-Bromophenyl)-3-oxobutanenitrile is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide; a mixture of the 2- and 4- isomers is made, and the 4- isomer is isolated by fractional crystallization . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods. For instance, the molecular structure and vibrational spectra of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one and its selenium analogue were studied in the gas phase using HF and DFT methods . The functionals considered were B3LYP, BP86 and M06. The basis set for all the atoms was 6-311++ G(d,p). Molecular parameters such as bond lengths, bond angles, rotational constants, dipole moments, electronic energies, and vibrational parameters namely harmonic vibrational frequencies and relative intensities were computed for these compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For example, 4-Bromophenylacetic acid undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . Further, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the physical properties of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Scientific Research Applications
Synthesis of Heterocycles
2-(4-Bromophenyl)-3-oxobutanenitrile and its derivatives are utilized in the synthesis of various heterocycles. For instance, it is used in creating new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, contributing to polyfunctionally substituted heterocycles (Khalik, 1997). Additionally, this compound is involved in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives (Han et al., 2015).
Antimicrobial Activity
Certain derivatives of this compound have demonstrated antimicrobial activity. A study synthesized and evaluated the antimicrobial activity of specific derivatives, finding that some exhibited significant activity against gram-positive Staphylococcus aureus (Horishny & Matiichuk, 2020).
Photoluminescence Characteristics
This compound has been used in the study of photoluminescent properties. Specifically, derivatives containing both a biphenyl group and a triphenylamine unit have been synthesized, showing potential in green fluorescence applications (Li et al., 2011).
Antibacterial Activity
Research on derivatives of this compound has shown promising antibacterial properties. For instance, specific synthesized compounds have been tested for their in vitro antibacterial activity, showing effectiveness against various bacteria strains (Khan, 2017).
Synthesis of Novel Heterocyclic Compounds
The compound is a key starting material in preparing various heterocyclic compounds. These compounds have potential applications in medicinal chemistry, such as novel aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).
Crystal Structure Analysis
Studies have focused on the crystal structure analysis of derivatives of this compound. For instance, the crystal structure and Hirshfeld surface analyses of specific derivatives have been reported, contributing to the understanding of molecular interactions in these compounds (Naghiyev et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives, which contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
For instance, pyrazoline derivatives have been found to inhibit AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and oxidative stress . Overexpression of ROS can negatively affect different cellular components and is linked to disease development .
Result of Action
Related compounds have been shown to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBODHHFICHANMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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